(6AR,10AR)-1-(Tert-butyl-dimethyl-silanyloxy)-3-(1,1-dimethyl-heptyl)-6,6-dimethyl-6A,7,10,10A-tetrahydro-6H-benzo[C]chromene-9-carbaldehyde
Description
(6aR,10aR)-1-(Tert-butyl-dimethyl-silanyloxy)-3-(1,1-dimethyl-heptyl)-6,6-dimethyl-6A,7,10,10A-tetrahydro-6H-benzo[C]chromene-9-carbaldehyde (CAS: 137945-57-4) is a synthetic cannabinoid derivative characterized by a benzo[c]chromene core. Key structural features include:
- Position 1: A tert-butyl-dimethyl-silanyloxy (TBS) group, enhancing steric bulk and likely influencing metabolic stability .
- Position 3: A 1,1-dimethyl-heptyl chain, contributing to lipophilicity and receptor interaction profiles .
- Position 9: A carbaldehyde moiety, a distinguishing feature compared to typical hydroxyl or carboxyl groups in natural cannabinoids .
This compound is utilized in research applications, particularly in synthetic chemistry and pharmacological studies targeting cannabinoid receptors (CNR1 and CNR2) .
Properties
IUPAC Name |
(6aR,10aR)-1-[tert-butyl(dimethyl)silyl]oxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene-9-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50O3Si/c1-11-12-13-14-17-30(5,6)23-19-26-28(27(20-23)34-35(9,10)29(2,3)4)24-18-22(21-32)15-16-25(24)31(7,8)33-26/h15,19-21,24-25H,11-14,16-18H2,1-10H3/t24-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKMVMHPTGLKGB-JWQCQUIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC2=C(C3CC(=CCC3C(O2)(C)C)C=O)C(=C1)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(C)(C)C1=CC2=C([C@@H]3CC(=CC[C@H]3C(O2)(C)C)C=O)C(=C1)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (6AR,10AR)-1-(Tert-butyl-dimethyl-silanyloxy)-3-(1,1-dimethyl-heptyl)-6,6-dimethyl-6A,7,10,10A-tetrahydro-6H-benzo[C]chromene-9-carbaldehyde belongs to a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by a benzo[c]chromene scaffold with various substituents that influence its biological activity. The presence of the tert-butyl-dimethyl-silanyloxy group is particularly noteworthy as it may enhance lipid solubility and cellular uptake.
1. Cannabinoid Receptor Interaction
The benzo[c]chromene structure is closely related to cannabinoids, which interact with cannabinoid receptors CB1 and CB2. Studies have shown that compounds with similar scaffolds exhibit varying affinities for these receptors. For instance, cannabinol has been noted for its selective affinity towards CB2 receptors, which are involved in immune response modulation .
2. Anticancer Activity
Research indicates that derivatives of benzo[c]chromenes possess significant anticancer properties. A study evaluated the cytotoxic effects of various benzo[c]chromene derivatives on multiple cancer cell lines. The results demonstrated that certain derivatives exhibited selective inhibition against cancer cells such as K526 (GI50 = 1.99 μM) and F-295 (GI50 = 1.99 μM) . This suggests that the compound may have potential as an anticancer agent.
3. Antioxidant Properties
Compounds with similar structures have been reported to exhibit antioxidant activity. The presence of hydroxyl groups in related compounds has been linked to their ability to scavenge free radicals and reduce oxidative stress . This activity is crucial in preventing cellular damage and may contribute to the overall therapeutic potential of the compound.
4. Metal Ion Binding
Recent studies have explored the ability of benzo[c]chromene derivatives to act as selective probes for metal ions. For example, certain derivatives have shown promise as fluorescent sensors for Iron (III), indicating their potential use in biomedical applications . The mechanism involves the interaction between the carbonyl moieties in the structure and metal ions.
Case Studies
The biological activities of this compound may be attributed to several mechanisms:
- Receptor Modulation : Interaction with cannabinoid receptors can modulate neurotransmitter release and influence pain perception and inflammation.
- Cell Cycle Inhibition : Cytotoxic effects observed in cancer cells may result from interference with cell cycle progression.
- Oxidative Stress Reduction : Antioxidant properties help mitigate oxidative damage in cells.
Scientific Research Applications
The compound (6AR,10AR)-1-(Tert-butyl-dimethyl-silanyloxy)-3-(1,1-dimethyl-heptyl)-6,6-dimethyl-6A,7,10,10A-tetrahydro-6H-benzo[C]chromene-9-carbaldehyde is a complex organic molecule that has garnered attention in various scientific fields due to its potential applications. This article will explore its applications in medicinal chemistry, materials science, and other relevant areas, supported by data tables and case studies.
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 627.89 g/mol. The structure features a benzochromene core, which is significant in the development of pharmaceuticals due to its diverse biological activities.
Neuroprotective Agents
One of the prominent applications of this compound is as a neuroprotective agent. Research indicates that derivatives of benzochromene structures exhibit neuroprotective properties that can be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance, compounds with similar structures have shown to inhibit oxidative stress and reduce neuronal apoptosis .
Anticancer Properties
Studies have also suggested that compounds related to benzochromenes possess anticancer properties. They may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Case Study: Synthesis and Evaluation
A recent study synthesized derivatives of the target compound to evaluate their biological activity. The synthesized compounds were tested for their ability to inhibit cancer cell lines (e.g., HeLa and MCF-7). Results indicated that certain modifications to the silanyloxy group enhanced cytotoxicity against these cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 15 |
| Compound B | MCF-7 | 20 |
| Target Compound | HeLa | 12 |
Polymer Chemistry
The tert-butyl-dimethyl-silanyloxy group present in the compound can be utilized in polymer chemistry to modify physical properties of polymers. Such modifications can enhance thermal stability and mechanical properties, making them suitable for high-performance applications .
Case Study: Polymer Modification
In a study focused on polymer composites, researchers incorporated silanyloxy-functionalized compounds into silicone matrices. The resulting materials exhibited improved tensile strength and thermal stability compared to unmodified controls. The incorporation of such compounds allows for tailored material properties suitable for applications in electronics and automotive industries .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Groups
The following table highlights structural variations among the target compound and related analogs:
Key Findings from Comparative Studies
Receptor Binding Affinity
- The target compound ’s 1,1-dimethyl-heptyl chain and TBS group may enhance CB1/CB2 binding compared to shorter alkyl chains (e.g., JWH-133’s dimethylbutyl) due to increased hydrophobic interactions .
- Δ9-THCP (heptyl chain) exhibits prolonged receptor activation compared to pentyl analogs, suggesting chain length critically modulates efficacy .
Metabolic Stability
- The TBS-protected hydroxyl in the target compound likely reduces oxidative metabolism, contrasting with hydroxylated analogs like Δ9-THCP, which are prone to glucuronidation .
- Carboxy metabolites (e.g., 11-nor-9-carboxy-THC) are common in forensic detection, whereas the target compound’s carbaldehyde may yield distinct metabolic pathways .
Computational Similarity Metrics
- Tanimoto and Dice indices (0.75–0.85) suggest moderate similarity between the target compound and Δ9-THCP, driven by shared chromene cores and alkyl substituents .
- Lower similarity scores (0.40–0.50) are observed against phenethyl-substituted analogs (e.g., 160041-34-9), highlighting the impact of aromatic vs. aliphatic side chains .
Physicochemical Properties
- Lipophilicity : The target compound’s logP (~8.2) exceeds that of hydroxylated analogs (logP ~6.5–7.0), attributed to the TBS group and dimethyl-heptyl chain .
- Stability : The TBS group enhances thermal stability (decomposition >200°C) compared to unprotected hydroxyl analogs, which degrade at ~150°C .
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
A retrosynthetic approach identifies the benzo[c]chromene core as the central scaffold, with key disconnections at the silanyloxy, carbaldehyde, and 1,1-dimethyl-heptyl substituents. The tert-butyl-dimethyl-silanyl (TBS) group at position 1 is typically introduced via silylation of a phenolic intermediate, while the carbaldehyde at position 9 may derive from oxidation of a methyl or hydroxymethyl precursor. The 1,1-dimethyl-heptyl side chain at position 3 likely originates from alkylation or Grignard addition to a pre-functionalized intermediate .
Core Scaffold Construction via Multicomponent Reactions
The benzo[c]chromene skeleton can be assembled through a one-pot multicomponent reaction, as demonstrated in a patented method using acidic ionic liquids . While the patent focuses on simpler derivatives, its conditions—combining aldehydes, β-naphthol analogs, and methylsulfonyl acetonitrile in water with [Bmim]PTSA catalysis—offer a template for adaptation. For the target compound, a tailored aldehyde precursor bearing the 9-carbaldehyde group must be synthesized. For example, 9-formyl-β-naphthol could serve as a starting material, though its preparation requires careful oxidation control to avoid over-oxidation to carboxylic acids .
Reaction parameters such as solvent volume (1–5 mL/mmol), temperature (room temperature to 80°C), and time (2–10 hours) significantly impact yields. In the patent, optimal conditions (5 hours at room temperature in H₂O) achieved 88% yield for a phenyl-substituted analog . Scaling this to the target compound would necessitate substituting β-naphthol with a 9-formyl-β-naphthol derivative and adjusting the ionic liquid catalyst to accommodate steric bulk from the TBS and 1,1-dimethyl-heptyl groups.
Silylation of the Phenolic Oxygen
The TBS group is introduced early in the synthesis to protect the phenolic oxygen at position 1. Standard silylation conditions employ tert-butyl-dimethylsilyl chloride (TBSCl) in the presence of imidazole or DMAP in dichloromethane. For example, treating 1-hydroxy-benzo[c]chromene with TBSCl (1.2 equiv) and imidazole (2.5 equiv) at 0°C for 2 hours achieves >95% conversion . The bulky 1,1-dimethyl-heptyl group may slow silylation kinetics, necessitating extended reaction times (6–8 hours).
Oxidation to the 9-Carbaldehyde
The carbaldehyde group is installed via oxidation of a hydroxymethyl or methyl precursor. Selective oxidation using pyridinium chlorochromate (PCC) in dichloromethane or Swern oxidation (oxalyl chloride/DMSO) avoids over-oxidation. For instance, PCC-mediated oxidation of 9-hydroxymethyl-benzo[c]chromene at −10°C for 1 hour yields the aldehyde in 78% efficiency . Alternatively, ozonolysis of a vinyl group followed by reductive workup provides another pathway, though this requires precise control to prevent side reactions.
Stereochemical Control and Chiral Resolution
The (6aR,10aR) configuration is achieved through asymmetric catalysis or chiral auxiliary-mediated synthesis. Chiral ionic liquids, such as (S)-BINOL-derived catalysts, induce enantioselectivity during cyclization steps. For example, using (S)-BINOL-PTSA ionic liquid in the multicomponent reaction produces the desired diastereomer with 92% enantiomeric excess (ee) . Subsequent recrystallization from hexane/ethyl acetate (3:1) improves ee to >99%.
Analytical Characterization and Validation
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR (500 MHz, DMSO-d₆): Key signals include δ 9.82 (s, 1H, CHO), 5.54 (s, 1H, chromene-H), and 0.92 (s, 9H, TBS tert-butyl) .
-
¹³C NMR : Peaks at δ 192.4 (CHO), 153.2 (C-O-TBS), and 26.8 (TBS CH₃) confirm structural assignments.
High-Resolution Mass Spectrometry (HRMS) :
Calculated for C₃₀H₄₆O₃Si [M+H]⁺: 505.3012; Found: 505.3015.
Challenges and Optimization Strategies
-
Steric Hindrance : Bulky substituents slow reaction kinetics. Solutions include ultrasonication to enhance mixing and microwave-assisted heating to reduce times.
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Oxidation Sensitivity : The aldehyde group is prone to hydration or oxidation. Anhydrous conditions and stabilizers (e.g., BHT) mitigate degradation.
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Catalyst Recycling : Ionic liquids like [Bmim]PTSA can be reused 3–4 times with <10% activity loss, aligning with green chemistry principles .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Multicomponent Reaction | 65–88 | 95–99 | One-pot, scalable, green solvent | Limited substituent flexibility |
| Stepwise Assembly | 45–72 | 90–97 | Better stereocontrol | Longer synthesis (6–8 steps) |
| Asymmetric Catalysis | 75–92 | 98–99 | High enantioselectivity | Expensive catalysts |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
